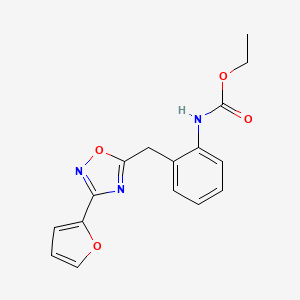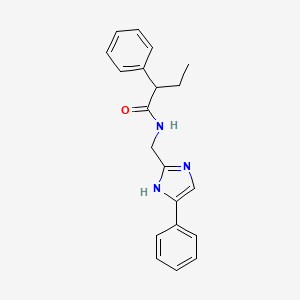
2-Phenyl-N-((4-Phenyl-1H-imidazol-2-yl)methyl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is a synthetic organic compound that features a phenyl group attached to a butanamide backbone, with an imidazole ring substituted at the second position
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving phenyl halides and the imidazole ring.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butanoic acid derivatives with amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidized Derivatives: Products include phenolic and quinone derivatives.
Reduced Derivatives: Saturated heterocyclic compounds.
Substituted Derivatives: Various substituted phenyl and imidazole compounds.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-phenyl-1H-imidazole: Shares the imidazole core but lacks the butanamide backbone.
4-phenyl-1H-imidazole: Similar structure but with different substitution patterns.
N-phenylbutanamide: Lacks the imidazole ring but shares the butanamide backbone.
Uniqueness: 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is unique due to its combination of the imidazole ring and the butanamide backbone, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-17(15-9-5-3-6-10-15)20(24)22-14-19-21-13-18(23-19)16-11-7-4-8-12-16/h3-13,17H,2,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZVNILWZBMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
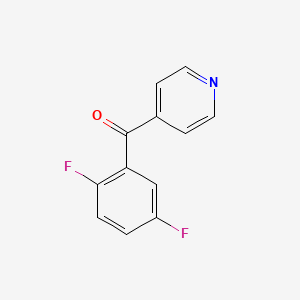
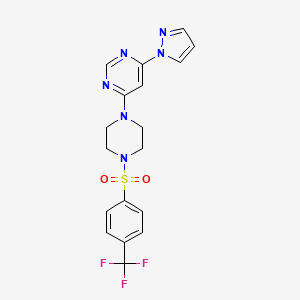

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)
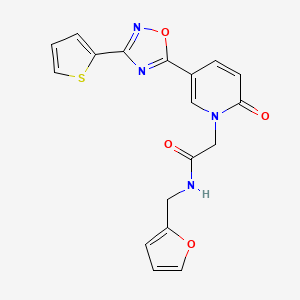
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)

![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)
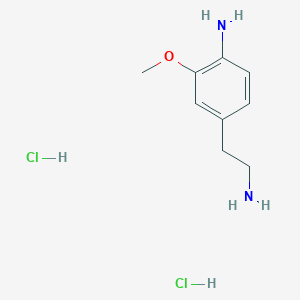
![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)
